N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide
CAS No.: 1797261-52-9
Cat. No.: VC5191277
Molecular Formula: C15H15F3N4O2
Molecular Weight: 340.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797261-52-9 |
|---|---|
| Molecular Formula | C15H15F3N4O2 |
| Molecular Weight | 340.306 |
| IUPAC Name | N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H15F3N4O2/c16-15(17,18)13-10-9-24-8-4-12(10)22(21-13)7-6-20-14(23)11-3-1-2-5-19-11/h1-3,5H,4,6-9H2,(H,20,23) |
| Standard InChI Key | DKQYIXAMUFHUDC-UHFFFAOYSA-N |
| SMILES | C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The molecule comprises a 6,7-dihydropyrano[4,3-c]pyrazole core substituted with a trifluoromethyl (-CF) group at the 3-position. An ethyl linker connects this core to a picolinamide moiety (pyridine-2-carboxamide). The pyran ring (oxygen-containing six-membered ring) is fused to the pyrazole ring, creating a bicyclic system. The trifluoromethyl group enhances electronegativity and metabolic stability, while the picolinamide side chain introduces hydrogen-bonding capabilities.
Systematic Nomenclature
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IUPAC Name: N-[2-(3-(Trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)ethyl]pyridine-2-carboxamide
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SMILES: C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3
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InChIKey: DKQYIXAMUFHUDC-UHFFFAOYSA-N
Physicochemical Properties
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 340.306 g/mol |
| CAS Registry | 1797261-52-9 |
| PubChem CID | 72718816 |
The compound’s logP (partition coefficient) and solubility data remain unreported, though the presence of polar groups (amide, pyridine) suggests moderate aqueous solubility.
Spectroscopic Data
While experimental spectra are unavailable, computational predictions indicate:
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IR: Stretching vibrations for amide C=O (~1650 cm), pyridine C=N (~1600 cm), and CF (~1100 cm).
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NMR: Expected signals include a singlet for CF (δ ~120 ppm in F NMR) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm in H NMR).
Synthesis and Structural Analogues
Synthetic Routes
Although a specific protocol for this compound is undisclosed, analogous pyrano-pyrazole derivatives are synthesized via:
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Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines to form the pyrazole ring.
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Mannich Reaction: Introduction of the ethyl-picolinamide side chain via amine alkylation.
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Trifluoromethylation: Electrophilic substitution or nucleophilic addition using CF sources like TMSCF .
A patent (US20100240619A1) describes similar compounds involving piperidine-thiazole-oxazole frameworks, highlighting the use of stereoselective catalysis for chiral center formation .
Structural Analogues and Activity
| Compound Class | Key Features | Biological Activity |
|---|---|---|
| Pyrano-pyrazoles | Fused oxygen-nitrogen rings | Antifungal, Anti-inflammatory |
| Trifluoromethyl-pyrazoles | Enhanced metabolic stability | Agrochemical applications |
| Picolinamide derivatives | Metal-chelating properties | Enzyme inhibition |
For example, US20100240619A1 discloses fungicidal mixtures containing pyrazole-thiazole hybrids, underscoring the role of trifluoromethyl groups in enhancing bioactivity .
Challenges and Future Directions
Knowledge Gaps
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Solubility and Stability: Experimental data on pharmacokinetic properties are lacking.
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Mechanistic Studies: No in vitro or in vivo assays confirm hypothesized activities.
Research Priorities
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Synthetic Optimization: Develop scalable routes with stereochemical control.
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Biological Screening: Evaluate efficacy against fungal pathogens and cancer cell lines.
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QSAR Modeling: Correlate structural features with activity to guide analogue design.
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